Bax Inhibitor Annotation vs. 5-Nitro-2-furaldehyde Hydrazone: Divergent Target Pathway Assignment
The target compound is explicitly cataloged as a Bax protein inhibitor (WAY-301591), a designation not assigned to the close structural analog 5-nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone (CAS 13293-13-5). Bax inhibitor compounds described in the patent literature suppressed Bax-induced cell death at concentrations of 1–1000 nM, with certain embodiments achieving IC50 values ≤2.5 nM, compared to previously reported inhibitors requiring ≥200 nM [1]. While the exact IC50 of the target compound against Bax has not been publicly disclosed, its inclusion in Bax inhibitor screening collections indicates that the benzodioxole-pyrimidine scaffold is structurally compatible with the Bax inhibitor pharmacophore defined in patent WO20220389028, whereas the nitrofuran analog is associated with antimicrobial screening via ROS-mediated DNA damage . A direct head-to-head Bax inhibition comparison cannot be made without published data, but the divergent vendor-assigned bioactivity annotations constitute a selection-relevant differentiation point for apoptosis-focused research programs.
| Evidence Dimension | Vendor-annotated primary bioactivity (target pathway assignment) |
|---|---|
| Target Compound Data | Bax protein inhibitor (WAY-301591); patent-class Bax inhibitors achieve IC50 ≤2.5 nM in cell death assays [1] |
| Comparator Or Baseline | 5-Nitro-2-furaldehyde (4-hydroxy-6-methylpyrimidin-2-yl)-hydrazone (CAS 13293-13-5): annotated for antimicrobial/trypanocidal screening |
| Quantified Difference | Qualitatively distinct target pathway assignment (apoptosis regulation vs. antimicrobial redox activity); patent-class Bax inhibitor potency ≤2.5 nM vs. prior art ≥200 nM [1] |
| Conditions | Bax-induced MEF cell death assay (patent WO20220389028) [1]; antimicrobial screening annotation per vendor database |
Why This Matters
For researchers screening against apoptosis targets, the Bax inhibitor annotation represents a functionally distinct starting point compared to antimicrobial hydrazone analogs, reducing screening library redundancy.
- [1] BAX INHIBITORS AND USES THEREOF. United States Patent Application 20220389028. Filed May 29, 2020. Priority Date May 31, 2019. View Source
